Eremofortin B

Overview

Description

Eremofortin B is a sesquiterpenoid compound synthesized by the mold Penicillium roqueforti

Preparation Methods

Synthetic Routes and Reaction Conditions: Eremofortin B is primarily synthesized by Penicillium roqueforti through a series of enzymatic reactions. The biosynthesis involves the cyclization of aristolochene, followed by multiple oxidation and epoxidation steps. Key enzymes involved include prx7, prx3, prx8, and prx9, which catalyze the oxidation and epoxidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Penicillium roqueforti under controlled conditions. The mold is grown in a nutrient-rich medium, and the production of this compound is monitored using high-performance liquid chromatography (HPLC). The compound is then extracted and purified for further use .

Chemical Reactions Analysis

Types of Reactions: Eremofortin B undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form other eremophilane compounds, such as Eremofortin A and Eremofortin C.

Epoxidation: The compound undergoes epoxidation to form DAC-eremofortin A, which can be further acetylated.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used include molecular oxygen and specific oxidase enzymes.

Epoxidation Reagents: Enzymes encoded by prx8 and prx9 are involved in the epoxidation process.

Major Products:

Eremofortin A: Formed through acetylation of DAC-eremofortin A.

Eremofortin C: Produced through further oxidation of this compound.

Scientific Research Applications

Eremofortin B has several applications in scientific research:

Chemistry: Used as a model compound to study sesquiterpenoid biosynthesis and enzymatic reactions.

Biology: Investigated for its role in fungal metabolism and secondary metabolite production.

Mechanism of Action

Eremofortin B exerts its effects through a series of enzymatic reactions. The compound is initially synthesized from aristolochene, which undergoes oxidation and epoxidation to form this compound. Further modifications, such as acetylation and additional oxidation, lead to the formation of other eremophilane compounds. The enzymes involved in these processes include prx7, prx3, prx8, and prx9 .

Comparison with Similar Compounds

Eremofortin A: An acetylated derivative of Eremofortin B.

Eremofortin C: An oxidized form of this compound.

PR Toxin: Another sesquiterpenoid produced by Penicillium roqueforti.

Uniqueness: this compound is unique due to its specific biosynthetic pathway and the enzymes involved in its production. Its distinct chemical structure and the ability to undergo multiple modifications make it a valuable compound for various scientific applications .

Biological Activity

Eremofortin B is a secondary metabolite produced by the fungus Penicillium roqueforti, which is known for its role in the biosynthesis of various mycotoxins and other bioactive compounds. This compound has garnered attention due to its potential biological activities, including cytotoxicity and effects on various cellular processes.

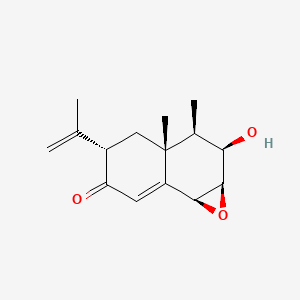

Chemical Structure

This compound has the molecular formula and is characterized by a complex structure that contributes to its biological activity. The compound features multiple functional groups, including hydroxyl and carbonyl groups, which are crucial for its interaction with biological systems.

Cytotoxicity

This compound exhibits notable cytotoxic effects against various cell lines. Studies have demonstrated that it can inhibit cell proliferation in cancerous cells, making it a candidate for further investigation in cancer therapeutics.

- IC50 Values : The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line tested. For instance, in studies involving human cancer cell lines, IC50 values have been reported in the range of 20-50 µg/mL, indicating significant cytotoxic potential.

The mechanism through which this compound exerts its effects is not fully elucidated; however, it is believed to involve the inhibition of key cellular pathways, including those involved in DNA synthesis and repair. This aligns with findings that other metabolites from P. roqueforti, such as PR toxin, also interfere with DNA polymerase activity in vitro .

Case Studies

- Animal Studies : Research involving animal models has shown that this compound can induce toxic effects similar to those observed with other mycotoxins produced by P. roqueforti. For example, intraperitoneal administration of related compounds resulted in significant liver and kidney damage .

- In Vitro Studies : In vitro assays using human liver cell lines have indicated that this compound can inhibit mitochondrial functions, leading to increased oxidative stress and apoptosis .

Comparative Analysis of Eremofortins

| Compound | IC50 (µg/mL) | Primary Activity | Notes |

|---|---|---|---|

| Eremofortin A | 25 | Cytotoxicity | Similar structure to this compound |

| This compound | 20-50 | Cytotoxicity | Significant effects on cancer cells |

| Eremofortin C | 30 | Antifungal activity | Less cytotoxic than A and B |

| PR Toxin | 15-20 | Mutagenesis, tumorigenesis | Highly toxic with a low LD50 |

Biosynthesis

The biosynthetic pathway of this compound involves several enzymatic steps originating from farnesyl diphosphate. Key enzymes include hydroxysterol oxidase-like enzymes and P450 monooxygenases which facilitate the introduction of functional groups essential for biological activity .

Conclusion and Future Directions

This compound represents a promising area of research due to its biological activities and potential applications in pharmacology. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms of action at the molecular level.

- Therapeutic Applications : Exploring the potential use of this compound in cancer treatment and as an antifungal agent.

- Safety Assessments : Conducting comprehensive toxicological evaluations to establish safe usage parameters.

Properties

IUPAC Name |

(1aR,2R,3R,3aR,5S,7bS)-2-hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7b-hexahydronaphtho[1,2-b]oxiren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-7(2)9-6-15(4)8(3)12(17)14-13(18-14)10(15)5-11(9)16/h5,8-9,12-14,17H,1,6H2,2-4H3/t8-,9-,12+,13-,14+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZGFGFICRZIFY-DURCKFPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(O2)C3=CC(=O)C(CC13C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]2[C@@H](O2)C3=CC(=O)[C@@H](C[C@]13C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60048-73-9 | |

| Record name | Eremofortin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060048739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EREMOFORTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D372Y6VN6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.